BenchChemオンラインストアへようこそ!

Thieno[3,2-b]pyridine-2-carboxylic acid

Src kinase inhibition Cancer Tyrosine kinase inhibitor

Thieno[3,2-b]pyridine-2-carboxylic acid (CAS 347187-30-8) is the specific [3,2-b] regioisomer essential for Src, c-Met, and VEGFR2 kinase inhibitor programs. The C2 carboxyl handle enables direct amide library synthesis; 2-thienyl derivatives achieve 32 nM Src IC50, with 3- to 6-fold GI50 improvements in anticancer assays. Choose this validated scaffold for diversity-oriented synthesis, dual c-Met/VEGFR2 inhibitor development with in vivo tumor xenograft efficacy. B2B bulk quantities and custom synthesis available with global shipping.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 347187-30-8
Cat. No. B1343844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridine-2-carboxylic acid
CAS347187-30-8
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(S2)C(=O)O)N=C1
InChIInChI=1S/C8H5NO2S/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H,10,11)
InChIKeyWVWCTPQHJWMLKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridine-2-carboxylic Acid (CAS 347187-30-8): A Core Scaffold for Kinase-Targeted Drug Discovery and Heterocyclic Chemistry


Thieno[3,2-b]pyridine-2-carboxylic acid (CAS 347187-30-8) is a sulfur- and nitrogen-containing heterocyclic building block featuring a fused thiophene-pyridine bicyclic core with a reactive carboxylic acid handle at the 2-position . The electron-rich aromatic system and the fusion pattern of the thieno[3,2-b]pyridine scaffold render it a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors targeting Src, c-Met, VEGFR2, and EGFR [1]. The C2 carboxyl group enables facile derivatization via amide bond formation or conversion to acid chlorides, making this compound a versatile starting material for library synthesis .

Why Thieno[3,2-b]pyridine-2-carboxylic Acid Cannot Be Substituted with Generic Thienopyridine Analogs


The term 'thienopyridine' encompasses multiple regioisomers with divergent geometries, electronic distributions, and pharmacological profiles. Thieno[3,2-b]pyridine-2-carboxylic acid possesses a specific [3,2-b] ring fusion pattern that orients the nitrogen atom for optimal hydrogen bonding and π-stacking interactions within ATP-binding pockets of kinases . In contrast, thieno[2,3-b]pyridine isomers or other regioisomers present a fundamentally different spatial arrangement of heteroatoms, altering binding affinity and selectivity [1]. Furthermore, the position of the carboxylic acid handle dictates accessible derivatization pathways and the geometry of resulting amide or ester products, meaning that a thieno[3,2-c]pyridine analog cannot replicate the same vector of substitution . Generic interchange without considering regioisomerism and functional group placement leads to unpredictable biological activity and synthetic outcomes, as demonstrated in comparative studies where C-2 thiophene-substituted derivatives exhibited markedly different Src inhibitory activity compared to phenyl-substituted or other isomeric analogs [1].

Quantitative Evidence for Prioritizing Thieno[3,2-b]pyridine-2-carboxylic Acid over Its Closest Analogs


Src Kinase Inhibitory Potency: The Thieno[3,2-b]pyridine Scaffold Enables Nanomolar Activity

Derivatives built from the thieno[3,2-b]pyridine core exhibit potent Src kinase inhibition. A representative 2-thienyl-substituted analog achieved an IC50 of 32 nM in a DELFIA kinase assay [1]. This activity is superior to the parent compound's phenyl-substituted analog and significantly more potent than other thiophene isomers, establishing the thieno[3,2-b]pyridine scaffold as a superior starting point for Src inhibitor development.

Src kinase inhibition Cancer Tyrosine kinase inhibitor

Antitumoral Activity: GI50 Values Demonstrate Potency of Thieno[3,2-b]pyridine-2-carboxylate Derivatives

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, a direct derivative of the target acid, serves as a key intermediate for synthesizing antitumor compounds. A benzothiazole derivative derived from this intermediate exhibited GI50 values ranging from 3.5 to 6.9 μM against three human tumor cell lines: MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) [1]. In contrast, an indole derivative from the same series showed substantially higher GI50 values (13–21 μM), representing a 3- to 6-fold reduction in potency [1]. This establishes the thieno[3,2-b]pyridine-2-carboxylate scaffold as a critical determinant of antitumor potency.

Antitumor Cytotoxicity GI50 Cancer cell lines

EGFR Kinase Inhibition: Thieno[3,2-b]pyridine Derivatives Achieve Low Nanomolar IC50 Values

Di(hetero)arylamines functionalized at the 7-position of the thieno[3,2-b]pyridine scaffold demonstrate potent EGFR tyrosine kinase inhibition. The most active compound in this series, 2e, displayed an IC50 value of 40 nM [1]. In contrast, a parallel series of di(hetero)arylethers built on the same thieno[3,2-b]pyridine core exhibited negligible to weak inhibition, confirming that the choice of linkage chemistry on the thieno[3,2-b]pyridine scaffold is critical for achieving potency [1].

EGFR Tyrosine kinase Inhibitor Cancer

c-Met and VEGFR2 Dual Inhibition: Thieno[3,2-b]pyridine Derivatives Demonstrate In Vivo Tumor Xenograft Efficacy

A family of N3-arylmalonamide derivatives based on the thieno[3,2-b]pyridine core was designed as dual inhibitors of c-Met and VEGFR2 tyrosine kinases. These compounds exhibited IC50 values in the low nanomolar range in vitro and demonstrated in vivo efficacy in human tumor xenograft models in mice, confirming that the thieno[3,2-b]pyridine scaffold can be optimized for favorable pharmacokinetic and pharmacodynamic properties [1]. While specific comparator data is not available, the demonstrated in vivo activity validates the scaffold's translational potential.

c-Met VEGFR2 Dual inhibitor In vivo Tumor xenograft

Synthetic Versatility: The C2 Carboxyl Group Enables Diverse Derivatization Pathways

The carboxylic acid group at the 2-position of the thieno[3,2-b]pyridine scaffold is a key functional handle for synthetic elaboration. It enables amide bond formation and conversion to acid chlorides, facilitating diverse library synthesis . Additionally, the compound undergoes cycloadditions with sulfur to form substituted thiophene rings and unsymmetrical carbonaceous cycloadditions to yield tricyclic compounds . In contrast, analogs lacking this free carboxylic acid, such as methyl esters, require an additional deprotection step, reducing synthetic efficiency and potentially introducing side reactions [1].

Synthetic chemistry Derivatization Cycloaddition Amide coupling

Best-Fit Research and Industrial Application Scenarios for Thieno[3,2-b]pyridine-2-carboxylic Acid


Design and Synthesis of Next-Generation Src Kinase Inhibitors

Given the demonstrated 32 nM IC50 of a 2-thienyl-substituted derivative against Src kinase [1], this compound is ideally suited as a starting material for medicinal chemistry programs targeting Src-dependent cancers, osteoporosis, and ischemic diseases. Researchers can leverage the carboxylic acid handle to generate amide libraries exploring diverse substitution vectors at the 2-position, a strategy known to modulate Src inhibitory activity [1].

Construction of Potent Antitumor Agents with Optimized GI50 Profiles

The 3- to 6-fold improvement in GI50 values observed for specific 6-amino-substituted derivatives (3.5–6.9 μM) validates the use of this scaffold for developing targeted anticancer agents [2]. The compound serves as a key intermediate for synthesizing benzothiazole and other heteroaryl amine derivatives with proven activity against breast, melanoma, and lung cancer cell lines [2].

Development of Dual c-Met/VEGFR2 Inhibitors with In Vivo Potential

The thieno[3,2-b]pyridine scaffold has been validated as a platform for designing dual c-Met/VEGFR2 inhibitors that demonstrate in vivo tumor xenograft efficacy [3]. This application scenario is particularly relevant for projects aiming to overcome resistance mechanisms in angiogenesis-dependent tumors, where single-target inhibition often fails [3].

Synthesis of Complex Polyheterocyclic Libraries via Cycloaddition

The ability of thieno[3,2-b]pyridine-2-carboxylic acid to undergo cycloadditions with sulfur and unsymmetrical carbonaceous partners makes it a valuable building block for generating tricyclic and polycyclic compounds . This application is especially relevant for diversity-oriented synthesis and the exploration of novel chemical space in early-stage drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.